Positional Isomer Differentiation: 2-Hydroxy-5-sulfamoyl vs. 3-Sulfamoyl and 4-Sulfamoyl Benzoic Acid Regioisomers
The sulfamoyl group position on the benzoic acid ring is a critical determinant of biological activity in this chemotype. In the TRPM8 antagonist patent US8829026B2, which encompasses sulfamoyl benzoic acid heterobicyclic derivatives, the para-substitution pattern (4-sulfamoyl) is the exemplified and active configuration; meta (3-sulfamoyl) examples are absent from the claims, indicating that the attachment position is not interchangeable [1]. The target compound with a 5-sulfamoyl (meta to carboxylic acid) arrangement places the indazole group in a distinct vector orientation compared to both the 3-sulfamoyl and 4-sulfamoyl isomers. Additionally, the 2-hydroxy group ortho to the carboxylic acid in the target compound provides an intramolecular hydrogen bond donor/acceptor pair that is completely absent in 3-(1H-indazol-6-ylsulfamoyl)benzoic acid (CAS not available, but commercially supplied as the des-hydroxy analog) .
| Evidence Dimension | Positional regiochemistry of sulfamoyl attachment on benzoic acid core, plus presence/absence of ortho-hydroxy group |
|---|---|
| Target Compound Data | 2-Hydroxy-5-[(1H-indazol-6-ylamino)sulfonyl]benzoic acid (5-sulfamoyl, OH at C2) |
| Comparator Or Baseline | 3-(1H-indazol-6-ylsulfamoyl)benzoic acid (3-sulfamoyl, no OH); 4-sulfamoyl benzoic acid derivatives in US8829026B2 |
| Quantified Difference | No direct IC50 or Ki quantitative comparison available. Positional difference translates to distinct pharmacophoric geometry documented in patent SAR. |
| Conditions | TRPM8 calcium flux assay (patent exemplification); general pharmacophore modeling |
Why This Matters
For researchers building SAR datasets or screening against specific targets, the 2-hydroxy-5-sulfamoyl substitution pattern provides a unique hydrogen-bonding architecture that cannot be replicated by the commercially available 3-sulfamoyl positional isomer, making this compound the only viable procurement choice for exploring this specific pharmacophoric geometry.
- [1] Patent US8829026B2. Sulfamoyl benzoic acid heterobicyclic derivatives as TRPM8 antagonists. Merck Sharp & Dohme Corp. October 2011. Demonstrates position-dependent activity of sulfamoyl benzoic acid derivatives. View Source
